
N-(4-butylphenyl)-3-hydroxynaphthalene-2-carboxamide
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Overview
Description
N-(4-butylphenyl)-3-hydroxynaphthalene-2-carboxamide is an organic compound that features a naphthalene core substituted with a hydroxyl group and a carboxamide group attached to a 4-butylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-3-hydroxynaphthalene-2-carboxamide typically involves the following steps:
Nitration and Reduction: The naphthalene core is first nitrated to introduce a nitro group, which is subsequently reduced to an amine.
Acylation: The amine is then acylated with 4-butylbenzoyl chloride to form the corresponding amide.
Hydroxylation: Finally, the naphthalene ring is hydroxylated at the 3-position using a suitable oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-butylphenyl)-3-hydroxynaphthalene-2-carboxamide has several scientific research applications:
Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Materials Science: Employed in the development of high-performance polymers and composites.
Biological Studies: Investigated for its potential as a bioactive compound in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. In organic electronics, it facilitates charge transport by forming a stable interface with other materials. In biological systems, it may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine: Another compound used in organic electronics with similar charge transport properties.
Naphthalene Derivatives: Compounds like 1-naphthol and 2-naphthol, which also feature hydroxyl groups on the naphthalene ring.
Uniqueness
N-(4-butylphenyl)-3-hydroxynaphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly suitable for applications in advanced materials and organic electronics.
Properties
IUPAC Name |
N-(4-butylphenyl)-3-hydroxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-2-3-6-15-9-11-18(12-10-15)22-21(24)19-13-16-7-4-5-8-17(16)14-20(19)23/h4-5,7-14,23H,2-3,6H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHDYLKRDBMWGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367182 |
Source
|
Record name | N-(4-Butylphenyl)-3-hydroxynaphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5474-37-3 |
Source
|
Record name | N-(4-Butylphenyl)-3-hydroxynaphthalene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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